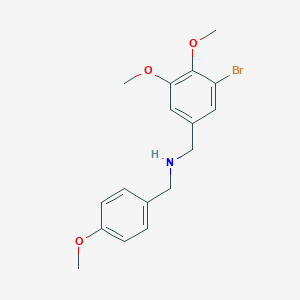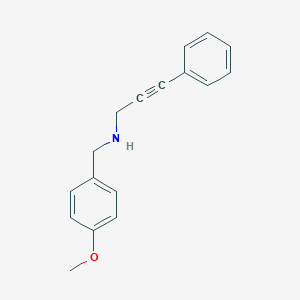![molecular formula C12H17Cl2NO2 B275863 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol](/img/structure/B275863.png)
1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol, also known as DEBE-1, is a chemical compound that has been widely studied for its potential applications in scientific research.
Wirkmechanismus
1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol acts as an inhibitor of PKC activity by binding to the enzyme's regulatory domain. This binding prevents the activation of PKC, which is necessary for the enzyme to perform its cellular functions. By inhibiting PKC activity, 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol can affect various cellular processes that are regulated by PKC, including gene expression, cell proliferation, and cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol are diverse and depend on the specific cellular processes that are affected by PKC inhibition. In general, 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and enhance the activity of certain immune cells. In addition, 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol has been shown to enhance synaptic transmission and plasticity in the brain, which may have implications for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol in lab experiments is its specificity for PKC inhibition. Unlike other PKC inhibitors, 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol does not affect the activity of other enzymes or signaling pathways. This specificity allows researchers to study the effects of PKC inhibition on specific cellular processes without the confounding effects of other enzymes or pathways. However, one limitation of using 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol is its potential toxicity, which may limit its use in certain experimental systems or require the use of lower concentrations.
Zukünftige Richtungen
There are several future directions for research on 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol. One area of research is the development of more potent and selective PKC inhibitors based on the structure of 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol. Another area of research is the exploration of 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol as a potential therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. In addition, future research may focus on the effects of 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol on other cellular processes and signaling pathways beyond PKC.
Synthesemethoden
The synthesis of 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol involves several steps, including the reaction of 3,5-dichloro-4-ethoxybenzyl chloride with diisopropylamine, followed by the addition of 2-propanol. This process results in the formation of 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol, which can be purified using various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol has been studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and neuroscience. In biochemistry, 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol has been used to study the regulation of protein kinase C (PKC) activity and the role of PKC in various cellular processes. In pharmacology, 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol has been explored as a potential therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. In neuroscience, 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol has been studied for its effects on synaptic transmission and plasticity.
Eigenschaften
Molekularformel |
C12H17Cl2NO2 |
|---|---|
Molekulargewicht |
278.17 g/mol |
IUPAC-Name |
1-[(3,5-dichloro-4-ethoxyphenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C12H17Cl2NO2/c1-3-17-12-10(13)4-9(5-11(12)14)7-15-6-8(2)16/h4-5,8,15-16H,3,6-7H2,1-2H3 |
InChI-Schlüssel |
ORRFPUOVSSXHRL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1Cl)CNCC(C)O)Cl |
Kanonische SMILES |
CCOC1=C(C=C(C=C1Cl)CNCC(C)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B275782.png)
![1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B275783.png)
![{[5-(2,5-Dichlorophenyl)-2-furyl]methyl}(pyridin-3-ylmethyl)amine](/img/structure/B275784.png)
![2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol](/img/structure/B275785.png)
![1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B275788.png)


![N-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B275794.png)
![1-(1,3-benzodioxol-5-yl)-N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]methanamine](/img/structure/B275795.png)
![N-(2,6-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275796.png)
![N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275798.png)
![4-amino-N-{2-[({5-[4-(1-hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B275800.png)
![N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275802.png)
![N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275803.png)